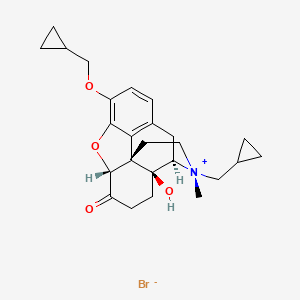

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide

Description

Properties

Molecular Formula |

C25H32BrNO4 |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

(3R,4R,4aS,7aR,12bS)-9-(cyclopropylmethoxy)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |

InChI |

InChI=1S/C25H32NO4.BrH/c1-26(13-15-2-3-15)11-10-24-21-17-6-7-19(29-14-16-4-5-16)22(21)30-23(24)18(27)8-9-25(24,28)20(26)12-17;/h6-7,15-16,20,23,28H,2-5,8-14H2,1H3;1H/q+1;/p-1/t20-,23+,24+,25-,26-;/m1./s1 |

InChI Key |

SZTQHQAYOJRWPM-LDLAEIBZSA-M |

Isomeric SMILES |

C[N@@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC6CC6)O4)O)CC7CC7.[Br-] |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC6CC6)O4)O)CC7CC7.[Br-] |

Origin of Product |

United States |

Preparation Methods

Starting Material: Naltrexone Base

The synthesis begins with free naltrexone base , a well-characterized opioid antagonist, which contains phenolic and tertiary amine functionalities suitable for subsequent modifications.

Protection of Phenolic Hydroxyl Group

To facilitate selective methylation, the phenolic hydroxyl group is protected using suitable protecting groups such as isobutyryl or tert-butyldimethylsilyl (TBDMS) groups, as demonstrated in stereoselective synthesis protocols:

Naltrexone + Protecting group reagent (e.g., isobutyryl chloride) → Protected naltrexone

This step prevents undesired methylation at the phenolic site during subsequent methylation reactions.

Methylation at the Tertiary Amine

The methylation of the tertiary amine is achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate , under controlled conditions:

| Methylating Agent | Solvent | Conditions | Notes |

|---|---|---|---|

| Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | Room temperature to 50°C | Preferable for stereoselectivity |

| Dimethyl sulfate | Acetone or DMF | Reflux | More hazardous, requires strict safety measures |

This step yields 3-O-protected-naltrexone methylated at the nitrogen , forming a quaternary ammonium salt.

Cyclopropyl Group Introduction

The cyclopropyl group is introduced via nucleophilic substitution using cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or iodide). This is performed on the methylated intermediate:

Protected Naltrexone + Cyclopropylmethyl halide → Cyclopropylmethylated Naltrexone derivative

This reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like THF or dimethylformamide (DMF) , under inert atmosphere.

Deprotection and Purification

Following cyclopropylation, the protecting group is removed under acidic or basic conditions, depending on the protecting group used:

Deprotection with acid (e.g., HCl or HBr) or base (e.g., NaOH)

The resulting compound is purified via recrystallization or chromatography.

Bromination to Form this compound

The final step involves bromination using hydrobromic acid (HBr) (preferably 48%) or other bromide sources:

N-Methyl-O-methylcyclopropyl-Naltrexone + HBr → this compound

This is carried out at controlled pH (around 1-3) and temperature (50-70°C), with subsequent cooling to crystallize the bromide salt.

Process Variants and Optimization

One-Pot Synthesis

Patent literature (e.g., US20100168427A1) describes a one-pot process where methylation, cyclopropylation, and bromination occur sequentially without isolating intermediates. This method reduces costs and improves scalability.

Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | pH | Notes |

|---|---|---|---|---|---|

| Methylation | Methyl iodide or dimethyl sulfate | THF or DMF | 20–50°C | Neutral to slightly basic | Protect phenolic hydroxyl |

| Cyclopropylation | Cyclopropylmethyl halide | THF | 20–50°C | Slightly basic | Use potassium carbonate |

| Deprotection | Acid or base | Water or alcohol | 20–70°C | Acidic (pH 1–3) | Remove protecting group |

| Bromination | Hydrobromic acid | Water | 50–70°C | Acidic | Crystallize bromide salt |

Data Tables

Chemical Reactions Analysis

Quaternization Reaction

Quaternization introduces the cyclopropylmethyl group to the nitrogen atom of naltrexone or its precursors:

-

Reagents : Cyclopropylmethyl bromide or iodide.

-

Conditions : Conducted in polar aprotic solvents (e.g., N-methylpyrrolidone) at 65–75°C .

Example Reaction Pathway :

Singlet Oxygen Oxidation

-

Purpose : Converts quaternary salts to endo-peroxides.

-

Conditions : Photooxidation under visible light with a sensitizer (e.g., rose bengal) .

-

Outcome : Formation of peroxide bridges critical for downstream functionalization.

Reduction of Endo-Peroxides

-

Reagents : Sodium borohydride or hydrogenation with Pd/C.

-

Yield : 74–95% for reduced intermediates like 14-hydroxyketones .

N-Demethylation

-

Reagents : Sodium thiolate (e.g., thiourea/NaOH).

-

Purpose : Removes methyl groups to generate secondary amines for further alkylation.

Methylation of Hydroxyl Groups

-

Reagents : Methyl iodide in the presence of protecting groups (e.g., isobutyryl).

Purification Methods

-

Chromatography : Dowex®-1 resin for anion exchange to isolate bromide salts .

-

Recrystallization : Acetone-cyclohexane mixtures yield high-purity crystalline products .

Comparative Reaction Data

Key Structural Modifications

-

Cyclopropyl Group : Enhances metabolic stability and receptor selectivity .

-

Quaternary Ammonium : Restricts blood-brain barrier penetration, limiting central effects .

Mechanistic Insights

-

Receptor Binding : The bromide counterion stabilizes ionic interactions with opioid receptors .

-

Steric Effects : The cyclopropyl group imposes conformational constraints, altering binding kinetics compared to naltrexone .

This synthesis leverages well-established opioid antagonist chemistry while introducing novel functional groups to optimize pharmacokinetic and pharmacodynamic properties. Experimental protocols emphasize reproducibility and scalability, with yields exceeding 90% in critical steps .

Scientific Research Applications

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on opioid receptors and its potential to modulate gastrointestinal motility.

Medicine: Primarily used to treat opioid-induced constipation and is being investigated for other therapeutic uses.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The compound exerts its effects by acting as a peripheral opioid receptor antagonist. It binds to the mu-opioid receptors in the gastrointestinal tract, blocking the constipating effects of opioids without affecting their pain-relieving properties. This selective action is due to its inability to cross the blood-brain barrier, attributed to its quaternary ammonium structure .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C21H26BrNO4 ()

- Molecular Weight : 436.34 g/mol ()

- CAS No.: 73232-52-7 ()

- Purity : ≥95% (), with pharmacopeial standards requiring 98.0–102.0% ().

Comparison with Structurally Similar Compounds

The target compound is compared below with three key analogs: N,O-Dimethyl-Naltrexone Bromide , O-Methyl-N-methylnaltrexone Bromide (Impurity ACI 143625) , and Methylnaltrexone-d3 Bromide .

Structural and Chemical Differences

| Compound | Structural Modifications | Molecular Formula | Molecular Weight | CAS No. |

|---|---|---|---|---|

| Target Compound | N-methyl, O-methyl, cyclopropylmethyl | C21H26BrNO4 | 436.34 | 73232-52-7 |

| N,O-Dimethyl-Naltrexone Bromide | N-methyl, O-methyl (no cyclopropylmethyl) | C22H28BrNO4 | 450.36 | 1005410-37-6 |

| O-Methyl-N-methylnaltrexone (ACI 143625) | O-methyl, N-methyl (different stereochemistry) | C21H26BrNO4 | 436.34 | 1252784-80-7 |

| Methylnaltrexone-d3 Bromide | N-methyl with deuterium substitution | C21H23D3BrNO4 | 439.36 | Not Provided |

Key Observations :

- The target compound and N,O-Dimethyl-Naltrexone Bromide differ in the presence of a cyclopropylmethyl group, which enhances peripheral selectivity and reduces central nervous system penetration.

- ACI 143625 is a stereoisomeric impurity of the target compound, differing in the configuration of the morphinan ring (5β vs. 5α), which may reduce binding affinity to opioid receptors.

- Methylnaltrexone-d3 incorporates deuterium at the N-methyl group, improving metabolic stability for pharmacokinetic studies.

Pharmacological and Clinical Comparisons

| Parameter | Target Compound | N,O-Dimethyl-Naltrexone Bromide | Methylnaltrexone-d3 Bromide |

|---|---|---|---|

| Receptor Selectivity | Peripheral μ-opioid | Peripheral μ-opioid | Similar to target compound |

| Bioavailability | Negligible CNS penetration | Similar | Enhanced metabolic stability |

| Clinical Use | Opioid-induced constipation | Research only | Isotopic tracer in metabolism studies |

| Side Effects | Abdominal pain, flatulence | Not reported | None reported |

Pharmacopeial Standards :

- The target compound meets stringent pharmacopeial criteria, including optical rotation (−160° to −166°), endotoxin limits (≤0.25 USP units/mg), and microbial contamination thresholds (≤10<sup>3</sup> CFU/g aerobic microbes).

Biological Activity

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide, a derivative of naltrexone, has garnered attention in pharmacological research due to its unique properties as a peripherally acting mu-opioid receptor antagonist (PAMORA). This compound is designed to antagonize the effects of opioids in the peripheral nervous system without penetrating the blood-brain barrier (BBB), thereby preserving analgesic effects while mitigating side effects such as opioid-induced constipation (OIC).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Name : 17-(Cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxy-17-methyl-6-oxomorphinanium bromide

- Molecular Formula : CHBrNO

- Molecular Weight : 436.35 g/mol

The quaternary ammonium nature of this compound restricts its ability to cross the BBB, making it effective primarily in peripheral tissues .

This compound functions by selectively binding to mu-opioid receptors located in peripheral tissues. This binding inhibits the action of opioids without affecting their central analgesic properties. The mechanism involves:

- Antagonism of Opioid Effects : The compound effectively reverses opioid-induced effects such as gastrointestinal motility suppression, which is particularly beneficial in treating OIC .

- Limited CNS Penetration : Its quaternary structure ensures minimal CNS activity, allowing for targeted therapeutic effects without central side effects like sedation or respiratory depression .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity as a PAMORA. Key findings from various studies include:

- Efficacy in Treating OIC : In clinical settings, this compound has shown effectiveness in alleviating OIC in patients receiving chronic opioid therapy. It has been reported to improve bowel function without compromising pain relief .

- Comparison with Other PAMORAs : When compared to other PAMORAs like methylnaltrexone bromide and naloxegol, this compound demonstrated similar efficacy with potentially fewer side effects due to its restricted CNS activity .

Data Table: Comparative Efficacy of PAMORAs

| Compound | Route of Administration | Onset of Action | Common Side Effects |

|---|---|---|---|

| N-Methyl-O-methylcyclopropyl-Naltrexone | Subcutaneous | 30 minutes | Abdominal pain, diarrhea |

| Methylnaltrexone bromide | Subcutaneous | 30 minutes | Abdominal pain, flatulence |

| Naloxegol | Oral | 1 hour | Abdominal pain, nausea |

Case Studies

- Study on Chronic Pain Patients : A clinical trial involving patients with chronic pain receiving opioids showed that administration of this compound significantly improved bowel function scores compared to placebo, with minimal adverse effects reported .

- Palliative Care Applications : In a cohort study focusing on palliative care patients, the use of this compound resulted in a marked reduction in OIC symptoms while maintaining effective pain management through opioid therapy .

Q & A

Q. What are the critical parameters for validating the synthesis of N-Methyl-O-methylcyclopropyl-Naltrexone Bromide via quaternization reactions, and how can reaction yields be optimized?

Methodological Answer: Key parameters include stoichiometric control of methylating agents, reaction temperature (40–60°C), and solvent polarity. Anhydrous conditions prevent hydrolysis. Purification via ethanol/water recrystallization (1:3 v/v) improves yield. Monitor byproducts (e.g., des-methyl analogs) using HPLC with a C18 column and phosphate buffer (pH 3.0)/acetonitrile mobile phase .

Q. Which pharmacopeial criteria and spectroscopic techniques are mandated for structural confirmation of this compound?

Methodological Answer: USP requires IR spectroscopy to confirm carbonyl (1680–1720 cm⁻¹) and quaternary ammonium (1250–1300 cm⁻¹) absorptions. HPLC retention time must match reference standards (USP Methylnaltrexone Bromide RS) with ≤2% RSD. Acceptance criteria: ≥98% purity by peak area normalization .

Q. How should aqueous solubility challenges be addressed during formulation development?

Methodological Answer: Use co-solvency systems (≤20% propylene glycol) or cyclodextrin complexation (sulfobutyl ether-β-cyclodextrin, 1:2 molar ratio). Conduct phase solubility studies (pH 4.0–7.4) via shake-flask method with UV quantification (280 nm). Validate via DSC to confirm complex formation .

Q. What microbial testing protocols are required for lyophilized versus solution formulations?

Methodological Answer: For lyophilized forms, reconstitute in sterile water and test per USP 〈61〉/〈62〉. For solutions, direct plating on TSA/SDA media. Acceptance criteria: ≤10³ CFU/g aerobic microbes and ≤10² CFU/g yeast/molds .

Advanced Research Questions

Q. What advanced chromatographic strategies resolve co-eluting process impurities?

Methodological Answer: Use orthogonal separation with a HILIC column (e.g., Waters Acquity BEH HILIC) and mobile phase gradients (10 mM ammonium formate (pH 4.5)/acetonitrile). Validate using charged aerosol detection (CAD) and peak purity algorithms (e.g., Empower®3 PDA spectral deconvolution) for impurities ≥0.05% .

Q. How can discrepancies between μ-opioid receptor binding assays and functional antagonist data be reconciled?

Methodological Answer: Conduct parallel assays: (1) Radioligand displacement ([³H]-naloxone in CHO-K1 membranes), (2) cAMP accumulation in HEK-293 cells. Normalize to naltrexone controls. Apply Schild regression to differentiate competitive vs. allosteric inhibition. Cross-validate with β-arrestin recruitment assays .

Q. What workflows quantify oxidative degradation products under accelerated stability conditions?

Methodological Answer: Expose samples to 40°C/75% RH for 12 weeks. Extract degradants via SPE (Strata™ X-CW cartridges) and analyze via UPLC-QTOF-MS (ESI+). Identify N-oxide derivatives via accurate mass (±5 ppm) and MS/MS fragmentation. Quantify using external calibration curves .

Q. How to design ICH-compliant forced degradation studies for stability-indicating methods?

Methodological Answer: Expose to 0.1N HCl (72h), 0.1N NaOH (48h), 3% H₂O₂ (24h), and UV light (1.2 million lux-hours). Develop gradient HPLC (Zorbax Eclipse Plus C18) with 0.1% TFA/acetonitrile. Validate specificity via baseline separation (resolution ≥2.0) .

Q. What computational approaches predict blood-brain barrier (BBB) permeability?

Methodological Answer: Perform molecular dynamics simulations (CHARMM36 force field) to calculate logP and polar surface area (PSA). Validate against in situ rat perfusion models. Correlate PSA <90 Ų with limited BBB penetration, confirmed by LC-MS/MS brain homogenate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.